molecular formula C25H27N3O3S B241919 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide

2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No. B241919
M. Wt: 449.6 g/mol
InChI Key: MVDHHRQCTGRXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is a member of the pyrano[4,3-d]pyrimidine family and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is not fully understood. However, it is believed that this compound exerts its activity through the inhibition of various enzymes and proteins involved in cancer cell proliferation and viral replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide has significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. Furthermore, this compound has also shown anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide in lab experiments is its high potency and selectivity. This compound has shown significant activity against cancer cells and viruses, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide. One of the most promising directions is the development of this compound as a potential anticancer agent. Furthermore, this compound can also be further studied for its antiviral and antibacterial properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its synthesis process.

Synthesis Methods

The synthesis of 2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 7,7-dimethyl-5,6,7,8-tetrahydro[1,3]thiazolo[5,4-d]pyrimidine-4-one. The final step involves the reaction of the resulting intermediate with N-methyl-N-phenylacetamide to yield the desired product.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide has shown potential applications in various scientific research fields. One of the most promising applications is in medicinal chemistry, where this compound has shown significant activity against various cancer cell lines. Furthermore, this compound has also shown potential as an antiviral and antibacterial agent, making it a promising candidate for drug discovery.

properties

Product Name

2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C25H27N3O3S/c1-25(2)14-21-20(15-31-25)24(27-23(26-21)17-10-12-19(30-4)13-11-17)32-16-22(29)28(3)18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3

InChI Key

MVDHHRQCTGRXSC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N(C)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.